BENZ(a)ANTHRACENE, 8-HEPTYL-
Description
Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry
Polycyclic aromatic hydrocarbons are a large group of organic compounds composed of two or more fused aromatic rings. nih.gov They are formed during the incomplete combustion of organic materials such as coal, oil, gas, and wood. algoreducation.com Benz(a)anthracene (B33201), the parent compound of 8-heptyl-benz(a)anthracene, is a foundational PAH consisting of four fused benzene (B151609) rings in an angular arrangement. algoreducation.com
PAHs as a class are characterized by their lipophilicity, low aqueous solubility, and high melting and boiling points. mdpi.comfrontiersin.org Their extended π-electron systems are responsible for their characteristic chemical reactivity and physical properties, including fluorescence. algoreducation.com Due to their widespread presence as environmental pollutants and the classification of many, including the parent benz(a)anthracene, as toxic, mutagenic, and/or carcinogenic, PAHs are a subject of significant and ongoing research. nih.govfrontiersin.orgresearchgate.net The addition of an alkyl substituent, such as the heptyl group in Benz(a)anthracene, 8-Heptyl-, modifies the molecular structure and, consequently, its chemical and physical properties compared to the parent PAH. ontosight.ai
Table 1: Physicochemical Properties of Parent Compound Benz(a)anthracene
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₂ |
| Molecular Weight | 228.29 g/mol |
| Appearance | Colorless to yellow-brown fluorescent flakes or powder |
| Melting Point | 158 °C (316 °F; 431 K) |
| Boiling Point | 438 °C (820 °F; 711 K) |
| Water Solubility | Low |
| CAS Number | 56-55-3 |
Data sourced from multiple references. algoreducation.comosha.govnist.gov
Significance of Alkylated Benz(a)anthracene Derivatives in Contemporary Chemical Research
The study of alkylated PAH derivatives, such as Benz(a)anthracene, 8-Heptyl-, is a crucial subfield of PAH research. Alkylated PAHs are often more abundant in environmental samples, like crude oil and road runoff, than their non-alkylated parent compounds. nih.govoup.com Research has demonstrated that the addition of an alkyl group to a PAH core can significantly influence its biological activity and toxicity. nih.gov
The specific position of the alkyl substituent on the benz(a)anthracene ring is a determining factor in the compound's potency and toxicological profile. nih.govoup.com Studies on various alkylated benz(a)anthracenes have shown that small structural changes, such as the position and size of the alkyl group, can dramatically alter chemical reactivity and biological effects, including mutagenicity and the potential to activate cellular receptors like the aryl hydrocarbon receptor 2 (AhR2). nih.govoup.comnih.gov For instance, investigations into methyl- and ethyl-substituted benz(a)anthracenes have revealed that these modifications strongly influence their mutagenic activity. nih.gov Therefore, understanding the structure-activity relationships of specific isomers like Benz(a)anthracene, 8-Heptyl- is essential for accurate environmental risk assessment and for elucidating the mechanisms of PAH-induced toxicity. nih.gov Limited research has specifically characterized the formation of methyl- and other alkyl-substituted derivatives from the parent benz(a)anthracene molecule. tandfonline.com
Table 2: Properties of Benz(a)anthracene, 8-Heptyl-
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₅H₂₆ |
| Molecular Weight | 326.48 g/mol |
| CAS Number | 63019-32-9 |
| Nature | Synthetic derivative of benz(a)anthracene |
| Solubility | Low in water; soluble in organic solvents like dichloromethane |
| Key Feature | Lipophilic (high affinity for lipids) |
Data sourced from multiple references. ontosight.aiepa.gov
Overview of Advanced Research Trajectories for Complex Aromatic Systems
The study of Benz(a)anthracene, 8-Heptyl- is situated within broader research trends focused on the synthesis, functionalization, and application of complex aromatic systems. A significant trajectory in modern organic chemistry is the development of novel and more efficient synthetic methods for constructing polycyclic aromatic compounds. These include transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), cyclodehydrogenation, and cycloaddition reactions like the Diels-Alder reaction. numberanalytics.comnumberanalytics.comresearchgate.net These advanced techniques allow for the precise construction of highly substituted and complex aromatic architectures that were previously difficult to access. numberanalytics.com
Another major research avenue involves the late-stage functionalization of complex molecules. acs.org This includes developing methods for C-H bond activation and nucleophilic aromatic substitution (SNAr) to install various functional groups onto an existing aromatic core, which is critical for creating molecular probes and new materials. numberanalytics.comacs.org Furthermore, there is growing interest in understanding the fundamental reactivity and properties of large or uniquely structured PAHs for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs). researchgate.net The development of sophisticated analytical tools, including advanced mass spectrometry techniques, continues to be vital for detecting and characterizing these complex molecules in various matrices. nih.gov These overarching research themes provide the fundamental chemical knowledge necessary to synthesize, analyze, and understand the behavior of specific compounds like Benz(a)anthracene, 8-Heptyl-.
Structure
2D Structure
3D Structure
Properties
CAS No. |
63019-32-9 |
|---|---|
Molecular Formula |
C25H26 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
8-heptylbenzo[a]anthracene |
InChI |
InChI=1S/C25H26/c1-2-3-4-5-6-10-19-12-9-13-21-18-25-22(17-24(19)21)16-15-20-11-7-8-14-23(20)25/h7-9,11-18H,2-6,10H2,1H3 |
InChI Key |
FWAPVMXIDHLCEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=CC2=CC3=C(C=CC4=CC=CC=C43)C=C21 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Benz a Anthracene, 8 Heptyl
Electrophilic Aromatic Substitution Patterns and Regioselectivity
For the parent benz[a]anthracene, the positions of electrophilic attack are not all equivalent. The molecule has several distinct electronic environments. The most reactive positions are generally considered to be C-7 and C-12 due to the ability of the remaining rings to stabilize the positive charge in the reaction intermediate.
The introduction of an n-heptyl group at the C-8 position is expected to modify this reactivity profile. Alkyl groups are electron-donating through inductive effects and hyperconjugation. libretexts.org This has two primary consequences:
Activation: The heptyl group increases the electron density of the aromatic system, making Benz(a)anthracene (B33201), 8-heptyl- more nucleophilic and thus more reactive towards electrophiles than the unsubstituted parent compound. Studies on other alkylated PAHs have shown they react faster than their parent compounds in oxidation reactions. rsc.org
Directing Effects: As an activating group, the heptyl substituent is an ortho, para-director. libretexts.org It will direct incoming electrophiles to the positions ortho and para to itself. In the benz[a]anthracene ring system, the positions ortho to C-8 are C-7 and C-9. The para position is C-11. Therefore, electrophilic attack is predicted to be favored at positions 7, 9, and 11, with the precise distribution of products depending on the specific reaction, steric hindrance, and reaction conditions.
Halogenation Reactions
Halogenation of benz[a]anthracene can be achieved using various reagents, typically in the presence of an acid catalyst. acs.org The reaction introduces halogen atoms such as chlorine or bromine onto the aromatic core. While specific studies on 8-heptyl-benz(a)anthracene are not available, the principles of EAS suggest a predictable outcome. The electron-donating heptyl group will activate the ring, likely leading to faster reaction rates compared to the parent compound. Studies on anthracene (B1667546) show that halogenation can strongly affect chemical potency in a position-dependent manner. acs.org
Predicted Regioselectivity for Halogenation: The reaction is expected to yield a mixture of mono-halogenated products, with substitution favored at the positions activated by the heptyl group.
| Electrophile | Reagent Example | Predicted Major Substitution Positions | Predicted Minor Substitution Positions |
| Br⁺ | Br₂ / FeBr₃ | C-7, C-9, C-11 | C-12, C-5, C-6 |
| Cl⁺ | Cl₂ / AlCl₃ | C-7, C-9, C-11 | C-12, C-5, C-6 |
This table represents predicted outcomes based on established chemical principles, not direct experimental data for this specific compound.
Nitration and Sulfonation
Nitration and sulfonation are classic electrophilic aromatic substitution reactions. Nitration is typically performed with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. google.comrushim.ru For the parent benz[a]anthracene, nitration is known to produce 7-nitrobenz[a]anthracene (B1206480) as the major product. byjus.com Sulfonation involves reagents like fuming sulfuric acid.
For 8-heptyl-benz(a)anthracene, the activating heptyl group is expected to enhance the rate of both reactions. In the case of nitration, the directing effect of the C-8 heptyl group would strongly favor substitution at the ortho positions (C-7 and C-9) and the para position (C-11). This may lead to a different product distribution compared to the unsubstituted molecule, potentially yielding significant amounts of 9-nitro and 11-nitro isomers in addition to the 7-nitro product.
Predicted Regioselectivity for Nitration and Sulfonation:
| Reaction | Reagent Example | Predicted Major Substitution Positions |
| Nitration | HNO₃ / H₂SO₄ | C-7, C-9, C-11 |
| Sulfonation | Fuming H₂SO₄ | C-7, C-9, C-11 |
This table represents predicted outcomes based on established chemical principles, not direct experimental data for this specific compound.
Friedel-Crafts Reactions
Friedel-Crafts reactions, including alkylation and acylation, are fundamental methods for forming carbon-carbon bonds on aromatic rings. byjus.com Acylation, which introduces a ketone functional group, is carried out using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃). beilstein-journals.org These reactions are highly sensitive to the electronic nature of the aromatic substrate.
The activating heptyl group in 8-heptyl-benz(a)anthracene would make the compound a suitable substrate for Friedel-Crafts reactions. The regioselectivity will be governed by the combined directing effects of the fused ring system and the C-8 substituent. Acylation is expected to occur preferentially at the electronically enriched and sterically accessible ortho and para positions. For instance, acylation of anthracene itself is highly selective for the 9-position. beilstein-journals.org For the 8-heptyl derivative, a mixture of products would be anticipated.
Predicted Regioselectivity for Friedel-Crafts Acylation:
| Reagent | Catalyst | Predicted Major Substitution Positions |
| Acetyl Chloride (CH₃COCl) | AlCl₃ | C-7, C-9, C-11 |
| Propionyl Chloride (CH₃CH₂COCl) | AlCl₃ | C-7, C-9, C-11 |
This table represents predicted outcomes based on established chemical principles, not direct experimental data for this specific compound.
Oxidation and Reduction Pathways
The fused ring structure of benz[a]anthracene is susceptible to both oxidation and reduction, leading to a variety of products. Oxidation can disrupt the aromatic system to form quinones or introduce hydroxyl groups, while reduction typically saturates one or more of the rings.
Formation of Quinones and Dihydroxylated Intermediates
Oxidation of benz[a]anthracene can occur through various chemical, photochemical, and biological pathways. A common and stable oxidation product is benz[a]anthracene-7,12-dione, a quinone formed by oxidation across the most reactive central ring. tandfonline.comsciex.com This transformation can be achieved using oxidizing agents or via photooxidation. sciex.com
Metabolic activation in biological systems often proceeds through the formation of dihydroxylated intermediates, such as benz[a]anthracene-trans-3,4-dihydrodiol. tandfonline.com These diols can be further metabolized to highly reactive diol epoxides, a process linked to the carcinogenic properties of many PAHs. tandfonline.com Bacterial degradation of benz[a]anthracene has also been shown to produce dihydroxylated intermediates. researchgate.net
For Benz(a)anthracene, 8-heptyl-, two main oxidation pathways are plausible:
Ring Oxidation: Similar to the parent compound, oxidation is expected to occur across the C-7 and C-12 positions to form 8-heptyl-benz[a]anthracene-7,12-dione .
Side-Chain Oxidation: The heptyl group itself can be a site of oxidation, particularly under more vigorous conditions or through specific enzymatic pathways, potentially leading to various alcohols, ketones, or carboxylic acids on the alkyl chain.
Predicted Major Oxidation Products:
| Oxidation Type | Reagent/Condition Example | Predicted Major Product |
| Ring Oxidation | CrO₃ or Photooxidation | 8-Heptyl-benz[a]anthracene-7,12-dione |
| Metabolic Ring Dihydroxylation | Cytochrome P450 enzymes | 8-Heptyl-benz[a]anthracene-dihydrodiols (e.g., at 3,4- or 5,6-positions) |
This table represents predicted outcomes based on established chemical principles, not direct experimental data for this specific compound.
Electrochemical Oxidation Mechanisms
The electrochemical oxidation of PAHs is a field of study relevant to both environmental remediation and synthetic chemistry. nih.govresearchgate.net The process typically involves the removal of an electron from the π-system of the aromatic compound to generate a radical cation. This initial step is followed by subsequent reactions, often with solvent or supporting electrolyte, which can lead to hydroxylated products, quinones, or polymerization. thermofisher.com
Specific experimental data on the electrochemical oxidation of Benz(a)anthracene, 8-heptyl- is not found in the surveyed literature. However, based on general principles, its oxidation potential would likely be lower (i.e., it would be easier to oxidize) than that of the parent benz[a]anthracene due to the electron-donating nature of the heptyl group. The mechanism would be expected to follow a similar pathway to other PAHs:
Initial Electron Transfer: Formation of the 8-heptyl-benz[a]anthracene radical cation at the anode surface.
Follow-up Reactions: The highly reactive radical cation would likely react with nucleophiles present in the medium (e.g., water) to form hydroxylated species.
Further Oxidation: These hydroxylated intermediates are often more easily oxidized than the parent compound, leading to the formation of quinones, such as 8-heptyl-benz[a]anthracene-7,12-dione, or ring-opened products upon further oxidation. thermofisher.com
Cycloaddition Reactions (e.g., Diels-Alder reactions, dimerization)
The core structure of 8-heptyl-benz(a)anthracene is the benz(a)anthracene system, which, like its parent anthracene, can participate in cycloaddition reactions. The central rings of acenes like anthracene are known to be reactive dienes in Diels-Alder reactions. researchgate.net
Diels-Alder Reactions: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org For benz(a)anthracene, the most reactive region for this type of reaction is typically the 7- and 12-positions, analogous to the 9- and 10-positions of anthracene. Anthracene itself reacts with strong dienophiles like maleic anhydride at elevated temperatures. wikipedia.orgmnstate.edu The reactivity is somewhat reduced compared to simpler dienes because the reaction disrupts the aromaticity of the central ring. mnstate.edu
The presence of the C-8 heptyl group on the benz(a)anthracene skeleton is expected to influence the regioselectivity and rate of Diels-Alder reactions primarily through steric hindrance. While not electronically deactivating, the bulky alkyl chain adjacent to the potential reaction sites (C-7 and C-12) could hinder the approach of dienophiles. The reaction's success would depend on the size and reactivity of the incoming dienophile.
Table 1: General Conditions for Diels-Alder Reactions with Anthracene Derivatives
| Diene | Dienophile | Conditions | Product Type |
|---|---|---|---|
| Anthracene | Maleic Anhydride | 80 °C | 9,10-adduct wikipedia.org |
| Anthracene | Acetylene | 250 °C | 9,10-adduct wikipedia.org |
Dimerization: Anthracene and its derivatives are well-known to undergo [4+4] photodimerization upon exposure to UV light. researchgate.netresearchgate.net This reaction involves the cycloaddition of two anthracene molecules at their 9- and 10-positions to form a bridged dimer. researchgate.net It is a reversible process, with the dimer often reverting to the monomers upon heating or irradiation with shorter wavelength UV light.
For 8-heptyl-benz(a)anthracene, a similar photochemical dimerization across the 7- and 12-positions is a plausible reaction pathway. The heptyl group's presence could influence the packing of molecules in the solid state or in solution, potentially affecting the efficiency and stereochemical outcome of the dimerization. Intermolecular photodimerization of 9-substituted anthracenes typically yields head-to-tail dimers to minimize steric repulsion between the substituents. researchgate.net A similar preference would be expected for 8-heptyl-benz(a)anthracene.
Investigation of Reactive Intermediates (e.g., carbocation formation from oxidized precursors)
The biological activity of many PAHs is linked to their metabolic activation into reactive intermediates, such as epoxides and carbocations, which can bind to cellular macromolecules like DNA. ontosight.aimdpi.com
Computational and experimental studies on benz(a)anthracene (BA) and its alkylated derivatives have provided significant insight into the formation and stability of such intermediates. nih.govacs.org The formation of a carbocation is a critical step in the metabolic activation pathway. One major pathway involves the formation of a bay-region diol epoxide. ontosight.ainih.gov The opening of the protonated epoxide ring leads to a highly reactive carbocation. nih.govresearchgate.net
Studies on monomethylated benz(a)anthracenes (MBA) have shown that substitution at the bay region (which includes the 8-position) can significantly influence carcinogenic activity. nih.gov Specifically, 8-CH₃-BA is noted for having relatively high activity compared to the unsubstituted parent compound. nih.gov This increased activity is correlated with the stability of the carbocation formed during metabolic activation. Alkyl groups, like methyl or heptyl, are electron-donating and can stabilize an adjacent positive charge.
For 8-heptyl-benz(a)anthracene, the heptyl group at the C-8 position is expected to stabilize the formation of a nearby carbocation, for instance, at the benzylic C-7 position following epoxide ring opening. The general mechanism involves:
Enzymatic oxidation of the 7,8-double bond to form 8-heptyl-benz(a)anthracene-7,8-oxide.
Hydrolysis of the epoxide to a trans-7,8-dihydrodiol.
A second epoxidation on the 9,10-double bond to form a diol epoxide.
Protonation and opening of the bay-region epoxide ring to form a highly delocalized and reactive carbocation. nih.govresearchgate.net
The stability of the resulting carbocation is a key determinant of reactivity. DFT calculations on related methyl-substituted BA carbocations show that charge delocalization is extensive across the aromatic system. acs.org The electron-donating nature of the heptyl group at C-8 would contribute to this stabilization, likely enhancing the formation rate and/or stability of the ultimate carcinogenic intermediate compared to the unsubstituted benz(a)anthracene.
Table 2: Relative Tumor Initiating Activity of Selected Monomethylated Benz(a)anthracenes
| Compound | Relative Activity |
|---|---|
| Benz(a)anthracene (BA) | Borderline nih.gov |
| 7-Methyl-BA | Strong nih.gov |
| 8-Methyl-BA | Moderate-Strong nih.gov |
| 12-Methyl-BA | Moderate-Strong nih.gov |
This table provides context for how substitution position affects activity, suggesting that an alkyl group at the 8-position enhances activity.
Photochemical Reactivity and Excited State Chemistry
The extensive π-conjugated system of 8-heptyl-benz(a)anthracene makes it highly susceptible to photochemical reactions. Upon absorption of UV or visible light, the molecule is promoted to an electronically excited state (a singlet state, S₁), from which it can undergo various chemical transformations or decay through photophysical pathways like fluorescence. diva-portal.org
Photooxidation: In the presence of oxygen, PAHs like benz(a)anthracene can undergo photooxidation. researchgate.net This can proceed through different mechanisms, including reaction with singlet oxygen (¹O₂) or the formation of radical cations. Photoirradiation of benz(a)anthracene in the presence of molecular oxygen can form endoperoxides as intermediates, which can then rearrange and be further oxidized to form quinones. researchgate.net Studies comparing benz[a]anthracene (BAA) and its isomer chrysene (B1668918) found that BAA disappears much faster under irradiation, indicating its higher photochemical reactivity. nih.gov The efficiency of these phototransformations can be significantly lower in hydrophobic media like oil films compared to aqueous systems. nih.gov The heptyl group, being lipophilic, would increase the compound's affinity for nonpolar environments. ontosight.ai
Excited State Chemistry: The behavior of the molecule is governed by the properties of its excited states. diva-portal.orgacs.org Following initial excitation to a singlet state, the molecule can undergo intersystem crossing to a longer-lived triplet state (T₁). rsc.org Both singlet and triplet excited states can be precursors to photochemical reactions. For instance, the photodimerization of anthracenes can proceed through the interaction of an excited singlet state molecule with a ground-state molecule. researchgate.net The nature of the excited state can be influenced by solvent polarity; in some aromatic compounds, polar solvents can stabilize a charge-transfer excited state, leading to shifts in fluorescence emission. acs.org While specific data for 8-heptyl-benz(a)anthracene is not available, the fundamental principles of anthracene photochemistry and photophysics are applicable to its core structure.
Hydrolytic Stability and Pathways
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. This reaction pathway is generally not significant for polycyclic aromatic hydrocarbons.
8-Heptyl-benz(a)anthracene is predicted to be hydrolytically stable. The molecule consists of a robust aromatic core and a saturated alkyl (heptyl) chain. These structural features lack functional groups that are susceptible to hydrolysis, such as esters, amides, or halides. The carbon-carbon and carbon-hydrogen bonds that constitute the molecule are resistant to cleavage by water under typical environmental pH and temperature conditions.
Official registrations for the parent compound, benz(a)anthracene, submitted to regulatory agencies like the European Chemicals Agency (ECHA), confirm its resistance to hydrolysis. europa.eu Analytical methods for semivolatile organic compounds, including many PAHs, also operate under the assumption that hydrolysis is not a significant degradation pathway during sample preparation and storage. epa.govny.gov Therefore, 8-heptyl-benz(a)anthracene is expected to persist in aqueous environments without undergoing hydrolytic degradation. Its low water solubility further limits interactions with water that could lead to chemical transformation. ontosight.ai
Advanced Spectroscopic Characterization of Benz a Anthracene, 8 Heptyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For 8-heptylbenz[a]anthracene, both one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed for a complete structural assignment.
1D and 2D NMR Techniques (e.g., COSY, NOESY)
1D NMR: The ¹H NMR spectrum of 8-heptylbenz[a]anthracene is expected to show two distinct regions: the aromatic region and the aliphatic region. The aromatic protons of the benz[a]anthracene core would resonate in the downfield region, typically between δ 7.5 and δ 9.0 ppm. chemicalbook.comresearchgate.net The specific chemical shifts and coupling patterns would be complex due to the fused ring system. The heptyl group's protons would appear in the upfield region (δ 0.8-3.0 ppm). The terminal methyl group (CH₃) would likely be a triplet around δ 0.9 ppm, the adjacent methylene (B1212753) group (CH₂) a sextet, and the other methylene groups would appear as a complex multiplet. The methylene group directly attached to the aromatic ring at the C8 position would be the most downfield of the aliphatic signals due to the deshielding effect of the aromatic system.
The ¹³C NMR spectrum would similarly be divided. The aromatic carbons would produce a series of signals in the δ 120-135 ppm range, with the quaternary carbons appearing at lower field. nih.gov The carbons of the heptyl chain would be found in the upfield region, typically between δ 14 and δ 35 ppm.
2D NMR: To unambiguously assign these signals, 2D NMR experiments are essential. sns.it
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton couplings within the same spin system. nist.gov This would be crucial for tracing the connectivity of the protons on the heptyl chain and for identifying neighboring protons on the aromatic rings. For instance, the proton on the first methylene group of the heptyl chain would show a correlation to the protons of the second methylene group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are in close proximity, which is invaluable for determining stereochemistry and the conformation of the alkyl chain relative to the planar aromatic core. chemicalbook.com A NOESY spectrum would be expected to show cross-peaks between the protons of the first methylene group of the heptyl chain and the aromatic protons at the C7 and C9 positions of the benz[a]anthracene ring system.
Analysis of Alkyl Substituent Effects on Chemical Shifts
The introduction of the heptyl group at the C8 position is predicted to have a noticeable effect on the chemical shifts of the nearby protons and carbons of the benz[a]anthracene core. Based on studies of other alkylated PAHs, the following effects can be anticipated: nih.gov
Proton NMR: The protons at the peri positions (C7 and C9) would experience a slight upfield or downfield shift due to the electronic and steric influence of the alkyl group. The magnitude and direction of this shift would depend on the conformation of the heptyl chain.
Carbon NMR: The C8 carbon, directly attached to the heptyl group, would experience a significant downfield shift. The adjacent carbons (C7 and C8a) would also be affected, though to a lesser extent. These shifts are caused by the electron-donating nature of the alkyl group and local conformational effects.
A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts is presented below, based on data for benz[a]anthracene and known substituent effects.
Predicted ¹H NMR Chemical Shifts for 8-Heptylbenz[a]anthracene
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons (H1-H7, H9-H12) | 7.5 - 9.0 | Multiplet |
| Heptyl CH₂ (α to ring) | ~2.8 - 3.0 | Triplet |
| Heptyl CH₂ (β to ring) | ~1.6 - 1.8 | Multiplet |
| Heptyl (CH₂)₄ | ~1.2 - 1.5 | Multiplet |
| Heptyl CH₃ | ~0.9 | Triplet |
Predicted ¹³C NMR Chemical Shifts for 8-Heptylbenz[a]anthracene
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic Carbons | 120 - 135 |
| Heptyl C (α to ring) | ~35 |
| Heptyl C (β to ring) | ~31 |
| Heptyl C (γ, δ, ε) | ~29 |
| Heptyl C (ζ) | ~22 |
| Heptyl C (η) | ~14 |
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. ncats.io
High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) would be used to determine the precise mass of the molecular ion of 8-heptylbenz[a]anthracene. The known molecular formula is C₂₅H₂₆. caspre.ca Using the most common isotopes (¹²C and ¹H), the calculated monoisotopic mass is approximately 326.2034 Da. HRMS can measure this mass with high accuracy (typically within 5 ppm), which would confirm the elemental composition and distinguish it from other compounds with the same nominal mass.
Tandem Mass Spectrometry for Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion, followed by its fragmentation to produce a series of product ions. nist.gov The fragmentation pattern provides valuable information about the molecule's structure. For 8-heptylbenz[a]anthracene, the most likely fragmentation pathways would involve the heptyl side chain.
Benzylic Cleavage: The most favorable fragmentation would be the cleavage of the C-C bond between the first and second carbons of the heptyl chain (the benzylic position). This would result in the formation of a stable benzylic cation with a mass-to-charge ratio (m/z) corresponding to the benz[a]anthracenyl-methyl cation.
Loss of Alkyl Fragments: A series of fragment ions corresponding to the sequential loss of alkyl radicals (e.g., C₂H₅, C₃H₇, etc.) from the parent ion would also be expected.
A table of predicted major fragment ions in the MS/MS spectrum of 8-heptylbenz[a]anthracene is provided below.
Predicted Major Fragment Ions for 8-Heptylbenz[a]anthracene in Tandem MS
| Fragment Description | Predicted m/z |
| [M]+ (Molecular Ion) | 326.2 |
| [M - CH₃]+ | 311.2 |
| [M - C₂H₅]+ | 297.2 |
| [M - C₃H₇]+ | 283.2 |
| [M - C₄H₉]+ | 269.1 |
| [M - C₅H₁₁]+ | 255.1 |
| [M - C₆H₁₃]+ (Benzylic cleavage) | 241.1 |
| [Benz[a]anthracene]+ | 228.1 |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The spectra provide a fingerprint of the functional groups present.
Aromatic C-H Stretching: The IR and Raman spectra would show characteristic bands for the aromatic C-H stretching vibrations, typically in the region of 3000-3100 cm⁻¹.
Aliphatic C-H Stretching: Strong bands corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the heptyl group's methylene (CH₂) and methyl (CH₃) groups would be observed in the 2850-2960 cm⁻¹ region.
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings would give rise to a series of bands between 1450 and 1650 cm⁻¹.
C-H Bending: Out-of-plane C-H bending vibrations of the aromatic protons would appear in the fingerprint region (650-900 cm⁻¹), and their positions are diagnostic of the substitution pattern on the aromatic rings. The in-plane bending vibrations of the alkyl chain would also be present in the fingerprint region.
While Raman spectroscopy is particularly sensitive to the symmetric vibrations of the non-polar aromatic backbone, IR spectroscopy is more sensitive to the vibrations of polar functional groups. In the case of 8-heptylbenz[a]anthracene, both techniques would provide valuable and complementary information for its structural confirmation.
Predicted Characteristic Vibrational Frequencies for 8-Heptylbenz[a]anthracene
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch (asymmetric) | ~2955 | IR, Raman |
| Aliphatic C-H Stretch (symmetric) | ~2870 | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1650 | IR, Raman |
| Aliphatic C-H Bend | 1375 - 1465 | IR |
| Aromatic C-H Out-of-Plane Bend | 650 - 900 | IR |
Electronic Spectroscopy: UV-Visible and Fluorescence Spectroscopy
The electronic spectra of PAHs are governed by π-π* transitions. The position, intensity, and fine structure of these transitions are sensitive to the size of the conjugated system, molecular symmetry, and the nature of any substituents.
Absorption and Emission Spectra
The introduction of an alkyl group, such as a heptyl chain, onto the benz(a)anthracene (B33201) core is expected to have a modest but noticeable effect on its electronic spectra. Alkyl groups are weakly electron-donating and can influence the electronic structure through inductive effects and hyperconjugation.
Absorption (UV-Visible) Spectroscopy: The UV-visible absorption spectrum of the parent benz(a)anthracene in a non-polar solvent like cyclohexane (B81311) typically displays several bands of varying intensity across the UV region. These bands arise from transitions to different excited singlet states. The addition of a heptyl group at the 8-position is predicted to cause a small bathochromic (red) shift in the absorption maxima. This shift occurs because the alkyl group slightly destabilizes the highest occupied molecular orbital (HOMO) and stabilizes the lowest unoccupied molecular orbital (LUMO), thereby reducing the energy gap for the π-π* transition. For comparison, the absorption spectra of parent PAHs like anthracene (B1667546) show characteristic vibronic structures. nih.govomlc.orgnist.gov The conjugation in molecules like naphthalene, anthracene, and tetracene leads to bathochromic shifts in their absorption bands. libretexts.org
Fluorescence Spectroscopy: Benz(a)anthracene and its derivatives are typically fluorescent, emitting light upon relaxation from the first excited singlet state (S₁) to the ground state (S₀). The fluorescence spectrum often appears as a partial mirror image of the longest-wavelength absorption band. Similar to the absorption spectrum, the fluorescence emission of 8-heptyl-benz(a)anthracene would be expected to be red-shifted compared to the unsubstituted parent compound. Studies on the metabolic activation of benz(a)anthracene have utilized fluorescence spectroscopy to identify adducts, noting that the spectral properties are phenanthrene-like, which is consistent with electronic transitions occurring in the 8,9,10,11-ring system. nih.gov Synchronous fluorescence spectroscopy is a sensitive technique used for the simultaneous determination of various PAHs, including benz(a)anthracene. ulpgc.esut.ac.ir
A hypothetical comparison of the spectral peaks for benz(a)anthracene and its 8-heptyl derivative in a non-polar solvent is presented below.
Table 1: Predicted Electronic Spectra Data
| Compound | Absorption λmax (nm) (Predicted) | Emission λmax (nm) (Predicted) |
|---|---|---|
| Benz(a)anthracene | ~287, 345, 368, 387 | ~388, 410, 435 |
| Benz(a)anthracene, 8-Heptyl- | ~290, 348, 371, 390 | ~391, 413, 438 |
Solvatochromism Studies
Solvatochromism refers to the change in the position, shape, and intensity of UV-visible absorption or fluorescence emission bands when the polarity of the solvent is changed. For non-polar PAHs like benz(a)anthracene, the solvatochromic shifts are generally small because the dipole moment change between the ground and excited state is minimal.
However, the introduction of substituents can slightly alter this behavior. While a simple alkyl group like heptyl does not introduce significant polarity to the molecule, subtle solvent effects can still be observed. In moving from a non-polar solvent (e.g., hexane) to a more polarizable or polar solvent (e.g., ethanol (B145695) or acetonitrile), one might expect minor red shifts in the spectral bands due to non-specific dipole-dipole interactions and dispersion forces between the solute and solvent molecules. Studies on other substituted aromatic systems, such as benzanthrone (B145504) derivatives, show pronounced solvatochromism, with significant Stokes shifts observed in polar solvents. researchgate.net Although the effect would be much less dramatic for an alkyl-PAH, precise measurements could reveal slight changes in the energy levels of the ground and excited states based on solvent polarity.
Table 2: Predicted Solvatochromic Effect on the Longest Wavelength Absorption Band of Benz(a)anthracene, 8-Heptyl-
| Solvent | Polarity Index | Predicted λmax (nm) |
|---|---|---|
| n-Hexane | 0.1 | ~390 |
| Toluene | 2.4 | ~391 |
| Dichloromethane | 3.1 | ~392 |
| Ethanol | 4.3 | ~393 |
X-ray Crystallography for Solid-State Structure Determination
The crystal packing of PAHs is primarily driven by a balance of π-π stacking interactions and C-H···π interactions. acs.org The parent benz(a)anthracene molecule is nearly planar. The introduction of the long, flexible heptyl chain at the 8-position would significantly influence the crystal packing. The bulky and non-polar alkyl chain would likely disrupt the efficient face-to-face π-stacking seen in unsubstituted PAHs.
Studies on other alkylated PAHs have shown that steric factors can inhibit certain packing motifs. acs.org For instance, the refinement of the 1,12-dimethylbenz[a]anthracene structure revealed significant molecular distortion due to steric strain from the methyl groups. nih.gov A heptyl group, being much larger, would impose its own steric demands, influencing the conformation of the bay region and the planarity of the aromatic system. The structure of a dialkylated pyrene (B120774) derivative has been confirmed by single-crystal X-ray analysis, demonstrating the feasibility of obtaining such data for alkylated PAHs. nih.gov
Table 3: Hypothetical Crystallographic Data for Benz(a)anthracene, 8-Heptyl-
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| Key Intermolecular Interactions | π-π stacking (slipped), C-H···π, van der Waals (alkyl chains) |
| Effect of Heptyl Group | Increased unit cell volume; potential for layered structure with segregated aromatic and aliphatic domains; possible disorder in the alkyl chain. |
Computational and Theoretical Investigations of Benz a Anthracene, 8 Heptyl
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to elucidating the electronic distribution and energy levels within a molecule. For complex polycyclic aromatic hydrocarbons (PAHs) such as Benz(a)anthracene (B33201), 8-Heptyl-, these calculations reveal how the fusion of aromatic rings and the presence of alkyl substituents influence its properties.
Density Functional Theory (DFT) has become a primary computational method for studying polycyclic aromatic hydrocarbons (PAHs) due to its favorable balance of accuracy and computational cost. nih.govd-nb.info DFT calculations are employed to optimize molecular geometry, determine electronic properties, and predict the stability of compounds like 8-heptyl-benz(a)anthracene. frontiersin.orgnmas.org For substituted benz[a]anthracene derivatives, DFT has been used to calculate their electronic structures to understand relationships with biological activity. researchgate.netchemrj.org The choice of functional and basis set is crucial for obtaining accurate results. frontiersin.orgnmas.org For instance, the B3LYP functional combined with a 6-31G(d,p) or larger basis set is commonly used for geometry optimization and electronic property calculations of PAHs. frontiersin.orgresearchgate.net
DFT applications for this class of molecules include:
Geometry Optimization: Determining the most stable three-dimensional structure.
Electronic Property Calculation: Calculating energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity and electronic transitions. nih.gov
Toxicity and Carcinogenicity Prediction: DFT-derived descriptors are used in Quantitative Structure-Activity Relationship (QSAR) models to predict the toxic or carcinogenic potential of substituted PAHs. nih.govresearchgate.net In one study, the electronic structure of a series of substituted benz[a]anthracene derivatives, including the 8-n-heptyl variant, was calculated at the B3LYP/6-31G(d,p) level to analyze relationships with carcinogenicity. chemrj.orgresearchgate.net
| Parameter | Typical Method/Basis Set | Information Obtained |
|---|---|---|
| Geometry Optimization | B3LYP/6-311+G(d,p) | Optimized molecular structure, bond lengths, and angles. frontiersin.org |
| Electronic Energy | B3LYP/6-31G(d,p) | Total electronic energy, stability of isomers. nmas.org |
| QSAR Descriptors | mPW1PW91/LanL2DZ | Local atomic reactivity indices for correlation with biological activity. researchgate.net |
| Excited States | TD-DFT | Vertical excitation energies for UV-Vis spectra prediction. rsc.org |
Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. nmas.org A smaller gap generally implies higher reactivity. nmas.orgwitpress.com
For the parent benz(a)anthracene, the HOMO-LUMO gap is influenced by its four-ring aromatic system. frontiersin.org The addition of an alkyl substituent like a heptyl group is known to have a minor, though uniform, effect on the HOMO-LUMO gap, typically causing a slight decrease compared to the unsubstituted PAH. frontiersin.orgwitpress.com This is because the alkyl group acts as a weak electron-donating group, which can slightly raise the energy of the HOMO. Semi-empirical MO methods, such as AM1, have also been utilized to calculate properties of benz[a]anthracene derivatives, providing insights into their electronic characteristics and potential as carcinogens. nih.gov
| Compound | Number of Aromatic Rings | Calculated HOMO-LUMO Gap (eV) |
|---|---|---|
| Naphthalene | 2 | 4.83 nmas.org |
| Anthracene (B1667546) | 3 | 3.59 nmas.org |
| Phenanthrene | 3 | 4.08 nmas.org |
| Benz(a)anthracene | 4 | 3.37 nmas.org |
| Chrysene (B1668918) | 4 | 3.78 nmas.org |
Comparison of calculated HOMO-LUMO energy gaps for various PAHs at the B3LYP/6-31G(d,p) level. nmas.org Note: The value for 8-Heptyl-benz(a)anthracene is expected to be slightly lower than that of the parent benz(a)anthracene.
Reactivity Descriptors and Local Atomic Reactivity Indices
To quantify and predict the reactivity of specific sites within a molecule, computational chemists use reactivity descriptors and local atomic reactivity indices derived from the electronic structure. These indices help to identify which atoms or regions of the molecule are most likely to participate in different types of chemical reactions. For substituted benz[a]anthracene derivatives, these indices have been crucial in developing QSAR models to explain their carcinogenic activity. researchgate.netchemrj.org
Key reactivity descriptors include:
Electron Density: Indicates regions susceptible to electrophilic attack.
Frontier Molecular Orbital Densities (HOMO/LUMO): The distribution of these orbitals highlights the most probable sites for electrophilic (LUMO) and nucleophilic (HOMO) attack.
Local Atomic Hardness (η): A measure of resistance to change in electron distribution. Studies on benz[a]anthracene derivatives have shown that a small numerical value for local atomic hardness (i.e., a "soft" atom) at certain positions is related to high carcinogenic activity. researchgate.net
Superdelocalizability: An index that measures the ability of an atom to stabilize charge in a transition state. Electrophilic and nucleophilic superdelocalizabilities indicate reactivity towards electron-deficient and electron-rich species, respectively. researchgate.net
In QSAR studies of benz[a]anthracene derivatives, including 8-n-heptyl-benz(a)anthracene, the biological activity has been successfully correlated with a set of local atomic reactivity indices, suggesting that the molecule-receptor interactions are controlled by both orbital and charge-transfer effects. researchgate.net
Modeling of Reaction Mechanisms and Transition States
Theoretical modeling is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy of transition states. For benz(a)anthracene and its derivatives, this is particularly important for understanding their mechanism of toxicity. The carcinogenicity of many PAHs, including benz(a)anthracene, is linked to their metabolic activation in the body. chemicalbook.com
The widely accepted mechanism involves a series of enzymatic reactions catalyzed by cytochrome P450 and epoxide hydrolase, which convert the parent PAH into a highly reactive diol epoxide in the sterically hindered "bay region" of the molecule. chemicalbook.comepa.gov This diol epoxide can then form covalent adducts with DNA, leading to mutations. chemicalbook.com Computational models can be used to study the energetics of each step in this metabolic pathway, from the initial oxidation to the formation of the final DNA adduct. DFT calculations can also be used to explore other potential reaction mechanisms, such as the direct C-H alkylation of PAHs under photochemical conditions, by modeling the proposed intermediates and transition states. rsc.org The presence of the 8-heptyl group could sterically or electronically influence the rates and regioselectivity of these metabolic or chemical reactions.
Conformational Analysis of the Heptyl Side Chain
The orientation of the heptyl chain with respect to the aromatic plane can influence the molecule's physical properties and its ability to interact with biological receptors or fit into enzyme active sites. The most stable conformers will be those that minimize steric hindrance between the hydrogens of the heptyl chain and the nearby hydrogens of the aromatic rings.
Computational methods are essential for performing a thorough conformational analysis. Techniques such as molecular mechanics or DFT can be used to:
Systematically rotate the dihedral angles of the heptyl chain to generate a wide range of possible conformers.
Calculate the potential energy of each conformer.
Identify the low-energy, and therefore most populated, conformers at a given temperature.
While specific studies on the conformational analysis of 8-heptyl-benz(a)anthracene are not widely published, the principles are well-established. Such an analysis would be a critical step in any detailed molecular modeling study aiming to understand its biological activity or environmental fate.
Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)
Computational methods can predict various spectroscopic properties of molecules, which is invaluable for identifying unknown compounds or for interpreting experimental data.
UV-Vis Spectra: The absorption of ultraviolet and visible light by PAHs corresponds to electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is a common method for calculating the vertical excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. rsc.orgrsc.org The spectrum of 8-heptyl-benz(a)anthracene is expected to be very similar to that of the parent benz(a)anthracene, with the characteristic complex pattern of bands, though the heptyl group may cause minor shifts (bathochromic or hypsochromic) in the peak positions. witpress.com
NMR Spectra: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide accurate predictions of NMR chemical shifts. rsc.org For 8-heptyl-benz(a)anthracene, calculations would predict distinct signals for the aromatic protons and carbons of the benz(a)anthracene core, as well as a characteristic set of signals in the aliphatic region (typically 0.8-3.0 ppm in ¹H NMR) corresponding to the seven-carbon chain. researchgate.net
| Spectroscopic Property | Computational Method | Predicted Value | Experimental Value |
|---|---|---|---|
| UV-Vis λmax (Band 1) | TD-DFT/B3LYP | ~380 nm | ~385 nm |
| ¹H NMR (Aromatic H) | GIAO-DFT | 7.5 - 9.0 ppm | 7.6 - 9.1 ppm |
| ¹³C NMR (Aliphatic CH₂) | GIAO-DFT | 22 - 35 ppm | 23 - 34 ppm |
Note: This table is for illustrative purposes to show the typical agreement between predicted and experimental data for PAH derivatives and does not represent actual data for 8-Heptyl-benz(a)anthracene.
Intermolecular Interactions and Aggregation Behavior (theoretical aspects)
The intermolecular interactions and aggregation behavior of 8-heptyl-benz(a)anthracene are governed by a combination of forces inherent to its polycyclic aromatic hydrocarbon (PAH) core and the influence of its long alkyl substituent. While direct computational studies specifically targeting 8-heptyl-benz(a)anthracene are not extensively available in the public domain, a robust theoretical framework can be constructed by examining the behavior of the parent benz(a)anthracene molecule and related alkyl-substituted PAHs. The primary forces at play include π-π stacking interactions, van der Waals forces, and hydrophobic effects.
The aggregation of 8-heptyl-benz(a)anthracene in various environments is a complex interplay of these non-covalent interactions. The lipophilic nature of the molecule, conferred by both the aromatic system and the heptyl chain, suggests a strong tendency to self-associate in polar solvents like water. ontosight.ai This aggregation is a critical factor in its environmental fate and bioavailability.
Theoretical models, particularly those based on density functional theory (DFT), are instrumental in elucidating the geometries and energetics of PAH dimers and larger aggregates. nmas.org For the benz(a)anthracene core, several stacking arrangements are possible, including parallel-displaced and T-shaped (edge-to-face) configurations. researchgate.net The addition of the 8-heptyl group introduces further complexity and steric considerations.
π-π Stacking Interactions:
Computational studies on similar aromatic dimers, such as anthracene, reveal that non-bonded dimers are generally more stable than covalently bonded ones. rsc.org The binding energies for these interactions are typically in the range of a few kcal/mol, indicating that they are relatively weak but collectively significant in driving aggregation. strath.ac.uk
Table 1: Theoretical Binding Energies for Different Dimer Configurations of Benz(a)anthracene (Illustrative)
| Dimer Configuration | Interplanar Distance (Å) | Binding Energy (kcal/mol) |
| Parallel-Displaced | 3.5 | -12.5 |
| T-Shaped | 4.8 | -8.2 |
| Sandwich (Co-facial) | 3.6 | -10.8 |
Note: This table is illustrative and based on typical values for large PAHs. The actual values for 8-heptyl-benz(a)anthracene would require specific DFT calculations, which would also need to account for the various conformations of the heptyl group.
Role of the Heptyl Group and Hydrophobic Effects:
The 8-heptyl substituent significantly enhances the molecule's lipophilicity. ontosight.ai In aqueous environments, the hydrophobic effect becomes a dominant force driving aggregation. The system seeks to minimize the unfavorable interactions between the nonpolar PAH and water molecules, leading to the sequestration of the 8-heptyl-benz(a)anthracene molecules into aggregates. Within these aggregates, the aromatic cores can engage in π-π stacking, while the heptyl chains can interact via van der Waals forces, creating a complex, multi-layered structure.
Aggregation in Different Media:
The aggregation behavior of 8-heptyl-benz(a)anthracene is highly dependent on the surrounding medium.
In Polar Solvents (e.g., water): Strong aggregation is expected, driven primarily by the hydrophobic effect. The aggregates are likely to form micelle-like structures where the hydrophobic heptyl chains and benz(a)anthracene cores are shielded from the aqueous environment.
In Nonpolar Solvents: Aggregation would be less pronounced as the solute-solvent interactions are more favorable. Any self-association would be primarily driven by the specific π-π stacking and van der Waals interactions between the molecules, without the strong driving force of hydrophobicity.
Table 2: Summary of Theoretical Intermolecular Interactions in 8-Heptyl-Benz(a)anthracene Aggregation
| Interaction Type | Contributing Moiety | Relative Strength | Description |
| π-π Stacking | Benz(a)anthracene core | Strong | Attraction between the electron clouds of the aromatic rings, leading to stacked arrangements. researchgate.netlibretexts.org |
| Van der Waals | Heptyl chain & Benz(a)anthracene core | Moderate | Dispersive forces between the alkyl chains and between the aromatic systems. |
| Hydrophobic Effect | Entire molecule | Strong (in polar media) | Tendency of nonpolar molecules to aggregate in aqueous solution to minimize contact with water. ontosight.ai |
| CH-π Interactions | Heptyl chain & Benz(a)anthracene core | Weak | Interaction between the C-H bonds of the alkyl group and the π-electron system of a neighboring aromatic core. nih.gov |
Environmental Distribution and Transformation Mechanisms of Benz a Anthracene, 8 Heptyl
Sources and Environmental Input Pathways
Like its parent compound, benz(a)anthracene (B33201), the 8-heptyl derivative could also potentially be formed during the incomplete combustion of organic materials. tpsgc-pwgsc.gc.caregenesis.comtpsgc-pwgsc.gc.ca Anthropogenic sources of the parent compound include emissions from the burning of fossil fuels, industrial processes like coke manufacturing and asphalt (B605645) production, and the use of products derived from fossil fuels. rivm.nl Natural sources such as forest fires and volcanic eruptions also contribute to the environmental load of PAHs. rivm.nl It is plausible that 8-heptyl-benz(a)anthracene could be a minor component of the complex mixture of PAHs released from these sources.
Chemical Transformation Processes
Detailed studies specifically outlining the chemical transformation processes of 8-heptyl-benz(a)anthracene in the environment are scarce. However, based on the known behavior of other alkylated PAHs and the parent benz(a)anthracene, several transformation pathways can be anticipated.
Photochemical Degradation Pathways in Air and Water
The photochemical degradation of PAHs is a significant environmental transformation process. researchgate.netunict.it In the atmosphere, PAHs can react with hydroxyl radicals, leading to their degradation. regenesis.com For benz(a)anthracene, photodegradation can lead to the formation of oxygenated products. researchgate.netunict.it It is expected that 8-heptyl-benz(a)anthracene would undergo similar photochemical reactions. The presence of the heptyl group may influence the rate and products of these reactions, but specific data is lacking. In aqueous environments, the photodegradation of PAHs can be influenced by the polarity of the medium, with faster reaction rates generally observed in more polar environments. unict.it
Oxidative and Reductive Transformations in Environmental Matrices
Oxidative transformations are a key fate process for PAHs in the environment. In soil and sediment, microbial and chemical oxidation can occur. The oxidation of benz(a)anthracene can lead to the formation of various dihydrodiols and other oxygenated metabolites. nih.gov For instance, liver microsomes have been shown to metabolize benz(a)anthracene to several dihydrodiols, with the specific products depending on the enzymatic systems involved. nih.gov While specific studies on 8-heptyl-benz(a)anthracene are not available, it is reasonable to assume it would undergo similar oxidative transformations, potentially at different rates due to the influence of the alkyl chain. Information on reductive transformations of this specific compound in environmental matrices is not available.
Biological Transformation Pathways
The biodegradation of PAHs by microorganisms is a crucial process for their removal from the environment.
Numerous bacteria and fungi have been identified that can degrade benz(a)anthracene. researchgate.netnih.govnih.govpjoes.comnih.govnih.gov Fungi, such as Irpex lacteus, can transform benz(a)anthracene into benz(a)anthracene-7,12-dione, which is then further degraded to smaller molecules like 1,2-naphthalenedicarboxylic acid and phthalic acid. researchgate.net The fungus Cunninghamella elegans metabolizes benz(a)anthracene to various trans-dihydrodiols. nih.gov
Bacteria, including strains of Mycobacterium and Beijerinckia, are also capable of degrading benz(a)anthracene. nih.govpjoes.comnih.govnih.gov For example, Mycobacterium sp. strain RJGII-135 can form several dihydrodiols from benz(a)anthracene. nih.gov A Beijerinckia strain has been shown to oxidize benz(a)anthracene to o-hydroxypolyaromatic acids. nih.govnih.gov While these studies focus on the parent compound, it is likely that microorganisms with the enzymatic machinery to degrade benz(a)anthracene could also transform 8-heptyl-benz(a)anthracene, although the efficiency and metabolic pathways may differ. The presence of the long alkyl chain could potentially hinder the initial enzymatic attack.
Microbial Degradation Intermediates of Benz(a)anthracene
| Organism | Intermediates |
|---|---|
| Irpex lacteus | Benz(a)anthracene-7,12-dione, 1,2-naphthalenedicarboxylic acid, Phthalic acid, 2-hydroxymethyl benzoic acid, Monomethyl and dimethylesters of phthalic acid, 1-tetralone, 1,4-naphthalenedione, 1,4-naphthalenediol, 1,2,3,4-tetrahydro-1-hydroxynaphthalene |
| Mycobacterium sp. strain RJGII-135 | 5,6-BAA-dihydrodiol, 10,11-BAA-dihydrodiol |
| Cunninghamella elegans | BA trans-8,9-dihydrodiol, BA trans-10,11-dihydrodiol, BA trans-3,4-dihydrodiol, BA tetraol |
Transport and Partitioning in Environmental Compartments
The transport and partitioning of 8-heptyl-benz(a)anthracene will be governed by its physicochemical properties, which are expected to be influenced by the presence of the heptyl group.
Volatilization Processes from Aqueous Systems
The parent compound, benz(a)anthracene, has very low volatility. tpsgc-pwgsc.gc.ca It is expected that the addition of a heptyl group would further decrease the vapor pressure and Henry's Law constant, leading to an even lower tendency to volatilize from water. Studies on the volatilization of alkyl-substituted benzenes from water have shown that as the alkyl chain length increases, the liquid-film coefficient for volatilization can be affected. usgs.gov While direct data for 8-heptyl-benz(a)anthracene is not available, its low volatility suggests that volatilization from aqueous systems is likely to be a minor transport pathway. tpsgc-pwgsc.gc.ca
Adsorption and Desorption in Soil and Sediment Systems
The environmental fate of Benz(a)anthracene, 8-Heptyl- in soil and sediment is predominantly governed by its strong tendency to adsorb to particulate matter. This high sorption capacity is a direct consequence of its molecular structure, specifically the presence of a large, nonpolar polycyclic aromatic hydrocarbon (PAH) core combined with a long alkyl chain. The heptyl group significantly increases the compound's hydrophobicity, or its tendency to avoid water, leading to a strong affinity for the organic carbon fraction within soil and sediment.
Desorption, the process by which the compound is released from the soil or sediment back into the water phase, is consequently very slow for Benz(a)anthracene, 8-Heptyl-. This limited desorption contributes to its long-term persistence in these environmental compartments. The strong binding to soil and sediment particles reduces its bioavailability to microorganisms, thereby hindering its biodegradation. It also limits its mobility in the environment, making it less likely to leach into groundwater. However, the compound can be transported over long distances while adsorbed to suspended particles in water bodies.
The following interactive data table summarizes the expected differences in key physicochemical properties related to the adsorption and desorption of Benz(a)anthracene, 8-Heptyl- compared to its unsubstituted parent compound, Benz(a)anthracene.
Influence of Alkylation on Environmental Fate (e.g., comparative studies with unsubstituted PAHs)
The addition of an alkyl group, such as the heptyl group in Benz(a)anthracene, 8-Heptyl-, has a profound influence on the environmental fate and behavior of the parent PAH molecule. Comparative studies between alkylated and unsubstituted PAHs consistently demonstrate that alkylation leads to increased persistence and accumulation in the environment.
One of the most significant effects of alkylation is the increase in hydrophobicity. The heptyl group, being a nonpolar hydrocarbon chain, significantly reduces the water solubility of the benz(a)anthracene molecule. This decreased solubility, in turn, leads to a higher octanol-water partitioning coefficient (Kow) and a stronger affinity for organic matter in soil and sediment, as reflected in a higher Koc value. Consequently, Benz(a)anthracene, 8-Heptyl- will be more strongly bound to soil and sediment particles than its parent compound. This strong sorption has several implications for its environmental fate:
Reduced Bioavailability: The strong binding to soil and sediment particles makes Benz(a)anthracene, 8-Heptyl- less available for uptake by organisms and for microbial degradation. This contributes to its increased persistence in the environment.
Lower Volatility: The larger molecular size and increased intermolecular forces due to the heptyl group result in a lower vapor pressure compared to unsubstituted benz(a)anthracene. This reduces the likelihood of volatilization from soil and water surfaces into the atmosphere.
Slower Degradation: The combination of lower bioavailability and the potential for steric hindrance from the alkyl chain can lead to slower rates of both biotic and abiotic degradation. Microorganisms may find it more difficult to access and metabolize the aromatic rings of the molecule.
In general, the longer the alkyl chain, the more pronounced these effects become. Therefore, the presence of the C7 heptyl group in Benz(a)anthracene, 8-Heptyl- makes it a more persistent and less mobile contaminant than its parent compound, leading to its long-term accumulation in soil and sediment.
The following interactive data table provides a comparative overview of the expected environmental fate of Benz(a)anthracene, 8-Heptyl- and its unsubstituted counterpart.
Advanced Analytical Methodologies for Benz a Anthracene, 8 Heptyl
Chromatographic Separation Techniques
Chromatographic techniques are central to the separation of Benz(a)anthracene (B33201), 8-Heptyl- from complex mixtures, enabling its subsequent identification and quantification. The choice of technique is often dictated by the sample matrix and the required sensitivity.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds like Benz(a)anthracene, 8-Heptyl-. In this technique, the sample is vaporized and passed through a capillary column, which separates the components based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.
For alkyl-PAHs, including heptyl-substituted benz(a)anthracenes, GC-MS is particularly effective. The separation is typically achieved on a non-polar or semi-polar capillary column, which allows for the elution of compounds in order of increasing boiling point. High-resolution capillary columns provide the necessary resolving power to separate isomers. The mass spectrometer can be operated in either full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity in quantifying known analytes like Benz(a)anthracene, 8-Heptyl-. In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the target compound, thereby reducing background noise and improving detection limits.
Table 1: Typical GC-MS Parameters for Alkyl-PAH Analysis
| Parameter | Typical Setting |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium at a constant flow rate |
| Inlet Temperature | 280-300 °C |
| Oven Program | Initial temp ~60-80 °C, ramped to ~300-320 °C |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Mode | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) |
High-performance liquid chromatography (HPLC) offers a complementary approach to GC for the analysis of PAHs. HPLC is particularly well-suited for less volatile and thermally labile compounds. The separation in HPLC is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase within a column.
For PAHs like Benz(a)anthracene, 8-Heptyl-, reversed-phase HPLC is commonly employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). Fluorescence detection is highly advantageous for PAH analysis due to its exceptional sensitivity and selectivity. PAHs exhibit native fluorescence, and their excitation and emission wavelengths are characteristic of their structure. By setting the detector to the specific excitation and emission wavelengths for Benz(a)anthracene, 8-Heptyl-, a high degree of selectivity can be achieved, even in the presence of co-eluting, non-fluorescent interferences.
Table 2: Illustrative HPLC-Fluorescence Conditions for PAH Separation
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Fluorescence Detector | Wavelength-programmed excitation and emission |
Sample Preparation and Extraction Strategies for Complex Matrices
The successful analysis of Benz(a)anthracene, 8-Heptyl- is highly dependent on the effectiveness of the sample preparation and extraction procedures. These steps are crucial for isolating the analyte from the sample matrix, removing interferences, and concentrating the analyte to a level suitable for instrumental analysis.
Solid Phase Extraction (SPE): SPE is a widely used technique for the extraction and clean-up of PAHs from liquid samples. It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the adsorbent, while the sample matrix and impurities pass through. The analyte is then eluted with a small volume of a suitable solvent. For PAHs, reversed-phase sorbents like C18 or polymeric sorbents are often used.
Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent. Supercritical fluids exhibit properties of both liquids and gases, allowing for efficient penetration into the sample matrix and effective dissolution of the target analytes. SFE is considered a "green" extraction method as it reduces the use of organic solvents. By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds like Benz(a)anthracene, 8-Heptyl-.
Following initial extraction, a clean-up step is often necessary to remove co-extracted interfering compounds that could affect the chromatographic analysis. Techniques such as gel permeation chromatography (GPC) or the use of silica (B1680970) or alumina (B75360) columns can be employed to separate PAHs from lipids and other high-molecular-weight interferences. The final extract is typically concentrated by evaporating the solvent under a gentle stream of nitrogen to achieve the desired concentration for analysis.
Quantification Methodologies (e.g., internal standard, isotope dilution)
Accurate quantification is essential for determining the concentration of Benz(a)anthracene, 8-Heptyl- in a sample. The use of appropriate quantification methods helps to correct for variations in sample preparation and instrumental response.
Internal Standard Method: In the internal standard method, a known amount of a compound that is chemically similar to the analyte but not present in the original sample is added to both the calibration standards and the samples. The ratio of the analyte's response to the internal standard's response is then used for quantification. This approach compensates for any loss of analyte during sample processing and for fluctuations in injection volume. For the analysis of Benz(a)anthracene, 8-Heptyl-, a deuterated PAH or another alkyl-PAH not expected in the sample could serve as a suitable internal standard.
Isotope Dilution Mass Spectrometry (IDMS): IDMS is considered one of the most accurate quantification methods. It involves adding a known amount of an isotopically labeled version of the analyte (e.g., Benz(a)anthracene, 8-Heptyl-d12) to the sample before extraction. The isotopically labeled standard behaves almost identically to the native analyte throughout the extraction, clean-up, and analysis steps. The concentration of the native analyte is determined by measuring the ratio of the mass spectrometric signals of the native and labeled compounds. This method provides a high degree of accuracy as it corrects for any analyte losses at every stage of the analytical procedure.
Table 3: Comparison of Quantification Methodologies
| Methodology | Principle | Advantages | Disadvantages |
| Internal Standard | A known amount of a similar, non-native compound is added to samples and standards. | Corrects for variations in injection volume and some sample preparation losses. | Does not correct for all matrix effects or extraction inefficiencies for the specific analyte. |
| Isotope Dilution | A known amount of an isotopically labeled version of the analyte is added to the sample. | Highly accurate; corrects for analyte loss at all stages and for matrix effects. | Requires a mass spectrometer and the availability of expensive isotopically labeled standards. |
Challenges in Isomer Differentiation and Quantification in Complex Mixtures
The analysis of Benz(a)anthracene, 8-heptyl- is intrinsically linked to the broader challenges of characterizing alkylated PAHs in complex environmental and biological samples. These challenges primarily revolve around the vast number of possible isomers and the presence of a complex sample matrix.
A significant hurdle in the analysis of alkylated PAHs is the sheer number of isomers. For a given alkylated PAH, numerous positional isomers can exist, and as the degree of alkylation increases, the number of isomers grows exponentially. For instance, while there are a limited number of isomers for methyl-benz(a)anthracene, a heptyl-substituted benz(a)anthracene would have a multitude of positional isomers, each potentially exhibiting different toxicological properties. The differentiation of these isomers is a formidable analytical task as they often have very similar physical and chemical properties, leading to co-elution in chromatographic systems. researchgate.netmdpi.com
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for PAH analysis. diva-portal.org However, standard GC columns, such as those with a 5% phenyl methylpolysiloxane phase, may not provide sufficient resolution to separate all isomers of high-molecular-weight alkylated PAHs. mdpi.com The mass spectra of these isomers are often nearly identical, making their individual identification and quantification based on mass-to-charge ratio alone impossible. diva-portal.org
To address the challenge of isomer separation, more advanced chromatographic techniques are employed. Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC. nih.govcopernicus.org By employing two columns with different separation mechanisms (e.g., a non-polar column followed by a polar or shape-selective column), GCxGC can separate isomers that co-elute in a single column system. mdpi.comnih.gov For instance, the use of a liquid crystal stationary phase in the second dimension has shown promise in separating PAH isomers based on their shape. nih.gov
The quantification of specific isomers like Benz(a)anthracene, 8-heptyl- in complex mixtures such as crude oil, sediment, or biological tissues is further complicated by the sample matrix. scispace.com These matrices contain a multitude of other compounds, including other PAHs and their alkylated derivatives, which can interfere with the analysis. scispace.com This "unresolved complex mixture" (UCM) can obscure the signal of the target analyte, leading to inaccurate quantification. nih.gov
Method Validation and Quality Control in Chemical Analysis
Method validation for the analysis of trace organic compounds like alkylated PAHs typically involves the assessment of several key parameters. These parameters are often established through the analysis of standard solutions and spiked matrix samples. nih.govqa-group.com
Table 1: Key Parameters for Method Validation of Alkylated PAH Analysis
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Coefficient of determination (r²) > 0.99 |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected above the background noise. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1 or determined through replicate analysis of low-level spikes |
| Accuracy (Recovery) | The closeness of the measured value to the true value, often assessed by analyzing spiked samples. | Typically 70-130% for environmental samples |
| Precision (Repeatability/Reproducibility) | The degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) < 20% |
This table presents generalized acceptance criteria for trace organic analysis and may vary depending on the specific method, matrix, and regulatory requirements.
Given the lack of a commercial standard for Benz(a)anthracene, 8-heptyl-, its quantification would likely rely on the use of a surrogate standard, such as a deuterated analogue of a structurally similar PAH, and a relative response factor (RRF) determined from a closely related certified reference material. researchgate.net
Quality control is an ongoing process that monitors the performance of the analytical method. It involves the routine analysis of various QC samples to ensure that the method remains in a state of statistical control.
Table 2: Common Quality Control Samples in PAH Analysis
| QC Sample | Purpose | Frequency |
| Method Blank | To assess for contamination introduced during the sample preparation and analysis process. | One per analytical batch |
| Laboratory Control Sample (LCS) | To monitor the performance of the entire analytical method by analyzing a clean matrix spiked with known concentrations of target analytes. | One per analytical batch |
| Matrix Spike/Matrix Spike Duplicate (MS/MSD) | To evaluate the effect of the sample matrix on the analytical method's accuracy and precision. | Typically one pair per 20 samples |
| Certified Reference Material (CRM) | To provide an independent assessment of the accuracy of the analytical method. | As available and required by the quality system |
The frequency of QC samples may vary based on the specific laboratory's quality assurance plan and the requirements of the analytical method.
The analysis of CRMs, when available for similar alkylated PAHs, provides a crucial external check on the accuracy of the entire analytical procedure. nih.gov The use of internal standards, such as deuterated PAHs, is also a fundamental aspect of quality control, as it corrects for variations in extraction efficiency and instrument response. scispace.comeuropa.eu
Structure Reactivity Relationships Srr in Alkylated Benz a Anthracene Derivatives Chemical Focus
Influence of Heptyl Substitution on Aromaticity and Electron Density Distribution
The heptyl group, being a saturated alkyl chain, releases electron density into the benz(a)anthracene (B33201) ring system. This effect is expected to slightly increase the electron density of the ring to which it is attached, and to a lesser extent, the entire polycyclic system. This increased electron density can, in turn, affect the aromatic character of the individual rings within the molecule. While the core aromatic structure remains, the electron donation can lead to a minor perturbation of the π-electron cloud, potentially enhancing the reactivity of the molecule towards electrophiles.
Computational studies on related alkylated PAHs suggest that the position of alkylation is a key determinant of the electronic effects. Substitution on the "A" ring (positions 1, 2, 3, 4) versus the "B" or "C" rings can have different impacts on the localization of electron density and the stability of potential intermediates in chemical reactions. For 8-heptyl-benz(a)anthracene, the substituent is located on the "B" ring, which may influence the reactivity of the nearby "bay-region" (the sterically hindered region between positions 1 and 12).
Impact of Alkylation on Intrinsic Chemical Reaction Rates and Regioselectivity
The presence of the 8-heptyl group is anticipated to affect both the rate and the regioselectivity of chemical reactions involving the benz(a)anthracene core. wikipedia.org The electron-donating nature of the heptyl group can activate the aromatic system towards electrophilic substitution reactions. beilstein-journals.org This activation would likely lead to an increased reaction rate compared to the unsubstituted benz(a)anthracene.
The position of the heptyl group at C-8 will also direct incoming reagents to specific positions. In electrophilic aromatic substitution, the electron-donating alkyl group tends to direct incoming electrophiles to the ortho and para positions relative to itself. However, in a complex fused ring system like benz(a)anthracene, the regioselectivity is also strongly influenced by the inherent reactivity of the different carbon atoms in the parent PAH. The most reactive sites in benz(a)anthracene for electrophilic attack are generally C-7 and C-12. The presence of a heptyl group at C-8 would sterically hinder attack at the adjacent C-7 position to some extent, and electronically influence the relative reactivity of other sites.
Studies on the protonation of monoalkylated benz(a)anthracenes have shown that the position of the alkyl group has a significant effect on the stability of the resulting carbocations, which are key intermediates in many reactions. For instance, methylation at various positions leads to different protonation outcomes, indicating a strong influence on reaction pathways. pkusz.edu.cn While specific data for the 8-heptyl derivative is not available, it is reasonable to infer that the electronic and steric effects of the heptyl group would play a similar role in directing the regioselectivity of reactions such as nitration, halogenation, and oxidation.
Substituent Effects on Photophysical Properties
The photophysical properties of PAHs, such as absorption and fluorescence, are highly sensitive to substitution. acs.org The introduction of a heptyl group at the 8-position of benz(a)anthracene is expected to cause a slight red-shift (bathochromic shift) in its absorption and emission spectra. This is a common effect of alkyl substitution on aromatic chromophores, attributed to the electron-donating nature of the alkyl group which can slightly raise the energy of the highest occupied molecular orbital (HOMO). acs.org
The fluorescence quantum yield and lifetime may also be affected. The flexible nature of the long heptyl chain could introduce non-radiative decay pathways, potentially leading to a decrease in fluorescence quantum yield compared to the parent benz(a)anthracene or derivatives with smaller alkyl groups. However, the extent of this effect would depend on the specific interactions and conformational flexibility of the heptyl chain in the excited state.
Research on other anthracene (B1667546) derivatives has shown that the position of the substituent is crucial in determining the magnitude of the changes in photophysical properties. acs.org For example, substitution along the short axis versus the long axis of the anthracene core can have different effects on the transition dipole moment and, consequently, the intensity of absorption bands. acs.org
Theoretical Approaches to Elucidate SRR (e.g., Quantitative Structure-Activity Relationships applied to chemical properties)
Quantitative Structure-Activity Relationship (QSAR) models are valuable theoretical tools for predicting the properties and activities of chemicals based on their molecular structure. nih.govnih.gov For PAHs and their derivatives, QSAR studies have been used to predict a range of properties, including toxicity, carcinogenicity, and environmental fate. nih.govnih.govresearchgate.net
In the context of the chemical properties of 8-heptyl-benz(a)anthracene, QSAR models can be employed to estimate various molecular descriptors that correlate with reactivity and other characteristics. These descriptors can include electronic properties (such as HOMO and LUMO energies), steric parameters, and lipophilicity (logP).
For example, a QSAR model could be developed using a training set of various alkylated benz(a)anthracenes with known experimental data for a particular property (e.g., reaction rate constant for a specific reaction). The model would then use calculated molecular descriptors to establish a mathematical relationship that could predict the same property for 8-heptyl-benz(a)anthracene. Such models have been successfully applied to predict the toxicity of alkylated PAHs, for which experimental data is often scarce. nih.govchalmers.se
The following table shows examples of molecular descriptors that are commonly used in QSAR studies of PAHs and could be calculated for 8-heptyl-benz(a)anthracene.
| Descriptor Category | Specific Descriptor Example | Relevance to SRR |
| Electronic | HOMO Energy | Relates to the ease of oxidation and reactivity towards electrophiles. |
| LUMO Energy | Relates to the ease of reduction and reactivity towards nucleophiles. | |
| Dipole Moment | Indicates the overall polarity of the molecule, affecting solubility and intermolecular interactions. | |
| Topological | Molecular Connectivity Indices | Encodes information about the size, shape, and degree of branching of the molecule. |
| Geometrical | Molecular Surface Area | Relates to the steric accessibility of different parts of the molecule. |
| Molecular Volume | Provides a measure of the size of the molecule. |
These theoretical approaches provide a means to estimate the properties of 8-heptyl-benz(a)anthracene in the absence of extensive experimental data, guiding further experimental investigation.
Comparative Analysis of 8-Heptyl- Substitution with Other Alkyl Substituents
The effects of the 8-heptyl substituent on the properties of benz(a)anthracene can be better understood through comparison with other alkyl groups at the same position and with the same alkyl group at different positions.
Comparison with other alkyl groups at the 8-position:
The primary difference between a heptyl group and smaller alkyl groups like methyl or ethyl at the 8-position would be the magnitude of their steric and lipophilic effects.
Steric Effects: The bulky heptyl group would exert a more significant steric hindrance around the C-8 position compared to a methyl group. This could influence the regioselectivity of reactions by making the adjacent C-7 and C-9 positions less accessible.
Lipophilicity: The long alkyl chain of the heptyl group significantly increases the lipophilicity (fat-solubility) of the molecule compared to smaller alkyl substituents. This has a profound impact on its environmental fate and biological interactions but also affects its solubility in different chemical reaction media.
Electronic Effects: The inductive electron-donating effect is generally considered to be similar for different alkyl groups, so the electronic influence on the aromatic system would not be dramatically different between a methyl and a heptyl group.
Comparison with heptyl substitution at other positions:
The position of the heptyl group on the benz(a)anthracene skeleton is critical.
Substitution in the "bay-region": Substitution at positions that contribute to the sterically crowded bay-region (e.g., C-1) can introduce significant strain and distortion from planarity, which in turn affects the chemical and physical properties. An 8-heptyl group is located away from the most severe steric clashes of the bay-region.
Substitution on the terminal "A" ring vs. the central rings: The electronic influence of the substituent can be transmitted differently throughout the fused ring system depending on its location, leading to different patterns of reactivity and photophysical behavior.
The following table provides a conceptual comparison of the effects of different alkyl substituents on benz(a)anthracene.
| Substituent | Position | Expected Primary Effect | Impact on Reactivity | Impact on Lipophilicity |
| Methyl | 8 | Minor steric hindrance, weak electron donation. | Slight activation of the ring system. | Minor increase. |
| Heptyl | 8 | Significant steric hindrance, weak electron donation. | Slight activation, potential for altered regioselectivity due to sterics. | Significant increase. |
| Methyl | 7 | Weak electron donation at a highly reactive site. | Significant influence on regioselectivity, potential for increased reactivity. | Minor increase. |
| Heptyl | 7 | Significant steric hindrance and weak electron donation at a highly reactive site. | Pronounced influence on regioselectivity, potential for increased reactivity. | Significant increase. |
| Methyl | 12 | Weak electron donation at a highly reactive site. | Significant influence on regioselectivity, potential for increased reactivity. | Minor increase. |
| Heptyl | 12 | Significant steric hindrance and weak electron donation at a highly reactive site. | Pronounced influence on regioselectivity, potential for increased reactivity. | Significant increase. |
Future Research Directions and Advanced Applications in Chemical Sciences
Development of Novel and Sustainable Synthetic Pathways
The synthesis of specifically substituted PAHs like 8-heptylbenz[a]anthracene is a cornerstone for enabling further research into its properties and applications. Traditional methods for the synthesis of benz[a]anthracene and its derivatives often involve multi-step procedures that may lack efficiency or employ harsh reaction conditions. nih.govbeilstein-journals.org Future research is imperative in developing novel and sustainable synthetic pathways that are not only efficient but also environmentally benign.
Modern synthetic strategies are increasingly focused on green chemistry principles, aiming to reduce waste and energy consumption. For the synthesis of alkylated PAHs, this could involve the exploration of catalytic C-H activation and functionalization reactions. rsc.org These methods offer a more direct and atom-economical approach to introducing alkyl chains onto the aromatic backbone, potentially reducing the number of synthetic steps and the generation of byproducts. Recent advancements in visible-light-induced direct C-H alkylation of PAHs present a promising avenue for achieving regioselective synthesis under mild conditions. rsc.org
Table 1: Comparison of Synthetic Approaches for Substituted PAHs
| Synthetic Method | Advantages | Disadvantages | Sustainability Aspect |
| Classical Friedel-Crafts Alkylation | Well-established, versatile | Use of stoichiometric Lewis acids, potential for polysubstitution and rearrangement | High E-factor, use of hazardous reagents |
| Grignard/Organolithium Reactions | Good for specific alkyl introductions | Requires pre-functionalized starting materials, sensitive to moisture and air | Moderate, depends on the synthesis of organometallic reagents |
| Palladium-Catalyzed Cross-Coupling | High regioselectivity and functional group tolerance | Use of expensive catalysts and ligands, requires pre-functionalized substrates | Can be designed to be more sustainable with catalyst recycling |
| Direct C-H Alkylation | High atom economy, fewer synthetic steps | Challenges in controlling regioselectivity, catalyst development is ongoing | High potential for sustainability, reduces waste |
| Organocatalytic Benzannulation | Mild reaction conditions, high chemo- and regioselectivity | Substrate scope can be limited | Generally considered a greener alternative to metal catalysis |
Exploration of Advanced Catalytic Transformations involving Substituted PAHs
The heptyl substituent on the benz[a]anthracene core can influence its reactivity and participation in catalytic transformations. Future research should delve into exploring how this alkyl group directs or modifies the outcomes of various catalytic reactions. For instance, the electronic and steric effects of the heptyl group could be harnessed to achieve regioselective functionalization at other positions of the aromatic system.
Advanced catalytic methods, such as those employing transition metal catalysts, could be used to introduce further functionalities to the 8-heptylbenz[a]anthracene molecule. This could lead to the synthesis of novel derivatives with tailored electronic and photophysical properties. For example, N-directed electrophilic borylation has been shown to be a powerful method for modulating the optical and electronic properties of PAHs. rsc.org Investigating similar transformations on 8-heptylbenz[a]anthracene could yield new materials for various applications.
Integration of In-situ Spectroscopic and Computational Techniques for Reaction Monitoring
To optimize synthetic pathways and gain a deeper understanding of the reaction mechanisms involved in the synthesis and transformation of 8-heptylbenz[a]anthracene, the integration of in-situ spectroscopic techniques is crucial. Techniques such as infrared (IR) and Raman spectroscopy can provide real-time information about the concentration of reactants, intermediates, and products, allowing for precise control over reaction conditions. spectroscopyonline.com
Pairing these experimental techniques with computational modeling can offer a powerful synergistic approach. nih.govresearchgate.net Density Functional Theory (DFT) calculations, for instance, can be used to predict reaction pathways, transition states, and spectroscopic signatures of intermediates, aiding in the interpretation of experimental data. nih.govresearchgate.net This combined approach can accelerate the development of efficient and selective synthetic methods.
Application in Materials Science and Functional Organic Materials (e.g., for optoelectronic devices)
The extended π-conjugated system of benz[a]anthracene endows it with interesting photophysical properties, making it a potential candidate for applications in materials science, particularly in the field of optoelectronics. nih.gov The introduction of a heptyl group can enhance the solubility and processability of the material, which is a significant advantage for the fabrication of organic electronic devices. eurofinsus.com
Future research should focus on the detailed characterization of the photophysical properties of 8-heptylbenz[a]anthracene, including its absorption and emission spectra, fluorescence quantum yield, and lifetime. mdpi.comnih.gov These properties are critical for its potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. nih.gov Functionalization of the anthracene (B1667546) core has been shown to be a key strategy for developing novel materials for optoelectronic applications. rsc.orgresearchwithrutgers.com The synthesis and investigation of derivatives of 8-heptylbenz[a]anthracene could lead to the development of new materials with tailored optoelectronic properties. nih.govscholaris.ca
Table 2: Potential Optoelectronic Applications of Substituted Benz[a]anthracenes
| Application | Desired Properties | Role of 8-Heptyl Group |
| Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yield, suitable HOMO/LUMO levels, good film-forming ability | Enhanced solubility for solution processing, potential to tune emission color |
| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, good stability | Improved processability, may influence molecular packing and charge transport |
| Organic Solar Cells (OSCs) | Broad absorption spectrum, efficient charge separation and transport | Increased solubility for blend formation, potential to modify energy levels |
Interdisciplinary Approaches in Advanced Environmental Chemistry and Monitoring
Alkylated PAHs are significant components of crude oil and are of environmental concern. eurofinsus.comnih.gov Understanding the environmental fate and behavior of 8-heptylbenz[a]anthracene is crucial. Interdisciplinary approaches that combine analytical chemistry, environmental science, and toxicology are needed for comprehensive monitoring and risk assessment. nih.gov
Advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), are essential for the detection and quantification of alkylated PAHs in environmental samples. doi.org Future research could focus on developing more sensitive and rapid detection methods, such as biosensors and immunosensing techniques, for in-situ monitoring of these compounds in water and soil. doi.orgnih.govdisen-sensor.comresearchgate.net The metabolism of alkyl-PAHs can lead to the formation of more soluble and potentially more toxic compounds, such as polycyclic aromatic acids (PAAs). acs.org Studying the biotransformation of 8-heptylbenz[a]anthracene is therefore an important area of future environmental research.
Advancements in Computational Prediction of Complex Chemical Behavior
Computational chemistry offers a powerful tool for predicting the properties and behavior of molecules like 8-heptylbenz[a]anthracene. nih.govresearchgate.netnih.gov Advancements in computational methods, including machine learning and artificial intelligence, are enabling more accurate predictions of a wide range of chemical properties. chemrxiv.org
Future research in this area could focus on developing predictive models for the toxicity, environmental persistence, and metabolic fate of alkylated PAHs. mdpi.com Computational studies can also be used to design novel derivatives of 8-heptylbenz[a]anthracene with specific desired properties for materials science applications. researchgate.netresearchgate.net The development of comprehensive computational databases of PAHs and their properties can aid in these predictive modeling efforts. chemrxiv.org
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing 8-Heptyl-Benz(a)anthracene in laboratory settings?
- Synthesis : Use Friedel-Crafts alkylation or similar aromatic substitution reactions, as inferred from synthesis protocols for structurally related polycyclic aromatic hydrocarbons (PAHs) like 7,12-Dimethylbenz(a)anthracene. Ensure inert conditions to avoid side reactions with oxidizing agents .
- Characterization : Employ gas chromatography-mass spectrometry (GC-MS) for purity analysis, nuclear magnetic resonance (NMR) for structural confirmation, and high-performance liquid chromatography (HPLC) for quantification. Melting point (122–123°C) and boiling point (183–184°C at 765 mmHg) should align with established standards .
Q. What safety protocols are critical for handling 8-Heptyl-Benz(a)anthracene in academic laboratories?
- Storage : Store in airtight containers at 2–8°C, separated from oxidizing agents (e.g., peroxides, nitrates) to prevent reactive hazards .
- Exposure Control : Use Class I Type B biological safety hoods for handling powdered forms. Implement local exhaust ventilation and HEPA-filtered vacuums for cleanup to minimize airborne particulates .
- PPE : Wear nitrile gloves, lab coats, and NIOSH-approved N95 respirators. Provide emergency eyewash stations and showers in workspaces .
Q. Which analytical techniques are validated for quantifying 8-Heptyl-Benz(a)anthracene in environmental or biological samples?
- Chromatography : Reverse-phase HPLC with fluorescence detection offers high sensitivity for PAHs. GC-MS is preferred for complex matrices (e.g., coal tar or smoked food residues) .
- Spectroscopy : UV-Vis spectroscopy (λmax ~290 nm) and Fourier-transform infrared (FTIR) spectroscopy can identify functional groups and confirm structural integrity .
Advanced Research Questions
Q. How does the carcinogenic mechanism of 8-Heptyl-Benz(a)anthracene compare to other PAHs like 7,12-Dimethylbenz(a)anthracene?
- Metabolic Activation : Unlike 7,12-Dimethylbenz(a)anthracene, which requires cytochrome P450-mediated dihydrodiol formation for mutagenicity, the heptyl side chain in 8-Heptyl-Benz(a)anthracene may alter metabolic pathways. Study hepatic microsomal fractions to identify reactive intermediates (e.g., epoxides) using Ames assay or mammalian cell mutagenesis models .
- DNA Adduct Profiling : Use ³²P-postlabeling or LC-MS/MS to compare DNA adduct patterns in vitro (e.g., human hepatocyte lines) .
Q. What experimental design considerations are essential for evaluating the chronic toxicity of 8-Heptyl-Benz(a)anthracene in vivo?
- Dose-Response Models : Administer via oral gavage or dermal exposure in rodent models (e.g., SENCAR mice) at concentrations reflecting occupational exposure levels (OSHA PEL: 0.2 mg/m³). Monitor hematological parameters (e.g., anemia) and organ histopathology (liver/kidney) over 12–24 months .
- Control Groups : Include cohorts exposed to parent Benz(a)anthracene and vehicle-only controls to isolate heptyl-substitution effects .
Q. How can researchers resolve contradictions in reported mutagenicity data for 8-Heptyl-Benz(a)anthracene across studies?
- Variable Analysis : Assess differences in metabolic activation systems (e.g., S9 liver homogenate vs. primary hepatocytes) and exposure durations. Replicate studies under standardized OECD guidelines .
- Data Harmonization : Use meta-analysis tools to integrate results from bacterial reverse mutation (Ames) tests, chromosomal aberration assays, and micronucleus tests. Cross-reference with IARC monographs on PAH classification .
Methodological Resources
- Safety Data : OSHA PEL (0.2 mg/m³), NIOSH REL (0.1 mg/m³), and IARC Group 2A carcinogen classification .
- Analytical Standards : Refer to NIST-certified PAH mixtures for calibration .
- In Vivo Models : Optimize dosing using pharmacokinetic studies to account for the heptyl chain’s lipophilicity (LogP = 5.76) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
